4-Ethylpyrrolidin-3-ol

Overview

Description

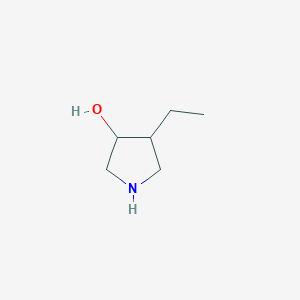

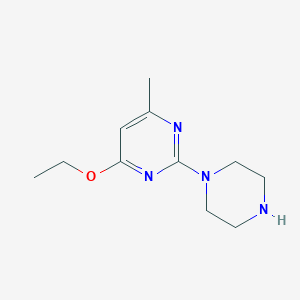

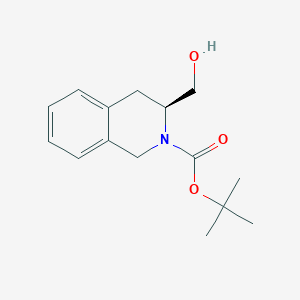

4-Ethylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1423027-06-8. It has a molecular weight of 115.18 and its IUPAC name is 4-ethyl-3-pyrrolidinol . It is a liquid at room temperature .

Molecular Structure Analysis

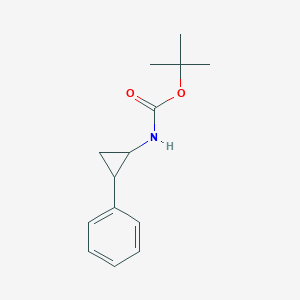

The InChI code for 4-Ethylpyrrolidin-3-ol is 1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring with an ethyl group attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis

4-Ethylpyrrolidin-3-ol is a liquid at room temperature .Scientific Research Applications

Medicinal Chemistry

4-Ethylpyrrolidin-3-ol: is a valuable compound in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine scaffold is known for its versatility in drug discovery, offering a wide range of biological activities such as antibacterial, antiviral, and anticancer properties. The steric factors and stereochemistry provided by the pyrrolidine ring are crucial in the structure-activity relationship (SAR) of drug candidates .

Agriculture

In agriculture, 4-Ethylpyrrolidin-3-ol could be explored for its potential as a plant growth regulator. Pyrrolidine derivatives are known to influence plant hormone balance, which can be utilized to control plant growth and development processes such as seed germination, flowering, and fruit ripening .

Material Science

The compound’s role in material science can be significant, particularly in the synthesis of polymers and as a starting material for various organic syntheses. Its liquid form and stability at room temperature make it a convenient reagent for chemical reactions that require precise control over reaction conditions .

Environmental Science

4-Ethylpyrrolidin-3-ol: may have applications in environmental science, particularly in the field of green chemistry. Its use in the synthesis of environmentally friendly materials and chemicals that help reduce pollution is a promising area of research .

Analytical Chemistry

In analytical chemistry, 4-Ethylpyrrolidin-3-ol can be used as a standard or reference compound in various spectroscopic and chromatographic methods. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Biochemistry Research

The compound’s role in biochemistry research includes its use as a building block for synthesizing various bioactive molecules. It can be used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways that are fundamental to understanding cellular processes .

Industrial Applications

Industrially, 4-Ethylpyrrolidin-3-ol finds its use in the synthesis of drugs, where it can act as an intermediate. Its role in the large-scale production of pharmaceuticals and other industrial chemicals is underscored by its reactivity and the ability to introduce chirality into synthetic pathways.

Green Chemistry

Lastly, the application of 4-Ethylpyrrolidin-3-ol in green chemistry is noteworthy. It can be used in microwave-assisted organic synthesis (MAOS), which is a technique that enhances synthetic efficiency and supports the principles of green chemistry by reducing solvent use and energy consumption .

Safety and Hazards

4-Ethylpyrrolidin-3-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

4-ethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXJBZRHEOKPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)